N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
Overview
Description
“N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine” is a chemical compound with the CAS Number: 1284821-05-1 . Its IUPAC name is N-[4-(4-propyl-1-piperazinyl)pentyl]cyclopropanamine . The molecular weight of this compound is 253.43 .
Molecular Structure Analysis
The molecule contains a total of 50 bonds, including 19 non-H bonds, 8 rotatable bonds, 1 three-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), and 2 tertiary amine(s) (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.43 . The InChI Code for the compound is 1S/C15H31N3/c1-3-9-17-10-12-18(13-11-17)14(2)5-4-8-16-15-6-7-15/h14-16H,3-13H2,1-2H3 .Scientific Research Applications
Anticonvulsant Activity
- Hybrid Anticonvulsant Compounds : A study by Kamiński et al. (2015) synthesized new hybrid compounds combining features of known antiepileptic drugs. These compounds, including variants similar to N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine, showed broad-spectrum anticonvulsant activity in preclinical models.
Antibacterial and Anti-tubercular Properties
- Novel Quinoline Derivatives : A research by Suresh et al. (2014) developed novel quinoline derivatives, which included structures similar to the chemical . These compounds displayed significant anti-tubercular and antibacterial activities.
Antitumor Properties
- Kinase Inhibitors : The study by Yang et al. (2012) involved the optimization of kinase inhibitors for treating non-small-cell lung cancer. Compounds with a structure similar to N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine showed promising results.
Miscellaneous Applications
- Herbicidal and Fungicidal Activity : Tian et al. (2009) synthesized N-substituted cyclopropanecarboxyl compounds demonstrating significant herbicidal and fungicidal activities.
- Silica-bonded Catalysts : In a study by Niknam et al. (2013), silica-bonded N-propylpiperazine compounds were used as catalysts for synthesizing 4H-pyran derivatives.
properties
IUPAC Name |
N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3/c1-3-9-17-10-12-18(13-11-17)14(2)5-4-8-16-15-6-7-15/h14-16H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIYSQXZKXNNHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(C)CCCNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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